Product packaging for 2,5-Dibromothioanisole(Cat. No.:CAS No. 134646-03-0)

2,5-Dibromothioanisole

Cat. No.: B3098884
CAS No.: 134646-03-0
M. Wt: 282 g/mol
InChI Key: FJWOCBXOKSWZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical Research

The primary significance of 2,5-Dibromothioanisole in contemporary research lies in its utility as a precursor in organic synthesis. The bromine atoms on the aromatic ring are reactive sites that can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

For instance, compounds with similar dibromo-aromatic structures are recognized as important intermediates in the synthesis of various organic materials. google.comchemicalbook.com The presence of the methylthio group also offers a site for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further diversify the range of accessible compounds. wikipedia.org

Historical Context of Thioanisole (B89551) Derivatives in Academic Inquiry

Thioanisole, the parent compound of this compound, and its derivatives have long been subjects of academic study. wikipedia.org Thioanisole itself can be prepared by the methylation of thiophenol. wikipedia.orgwikipedia.org Historically, research on thioanisole derivatives has explored their chemical reactivity, including oxidation reactions and their behavior in the presence of catalysts. wikipedia.orgajrconline.org

The study of thioanisole and its halogenated derivatives has also been crucial in understanding reaction mechanisms and the electronic effects of substituents on aromatic rings. kuleuven.beresearchgate.net For example, investigations into the conformation and internal rotation of the thiomethyl group in various substituted thioanisoles have provided insights into non-bonding interactions and steric effects. cdnsciencepub.com The development of synthetic methods utilizing thioanisole derivatives has been ongoing, with recent research focusing on eco-friendly approaches, such as using titanium dioxide as a photocatalyst for reactions involving these compounds. doshisha.ac.jptechnologynetworks.comazom.com This historical foundation has paved the way for the exploration of more complex derivatives like this compound and their application in modern synthetic challenges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Br2S B3098884 2,5-Dibromothioanisole CAS No. 134646-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWOCBXOKSWZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dibromothioanisole

Established Synthetic Pathways to Dibromothioanisole Frameworks

Traditional methods for constructing dibrominated aromatic compounds often rely on robust, well-documented reaction sequences. These pathways, while effective, are frequently the subject of optimization studies to improve efficiency and sustainability.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the methodical construction of complex molecules from simpler starting materials. msu.edu For substituted aromatics like 2,5-Dibromothioanisole, a common and established route involves the diazotization of an appropriate aniline (B41778) derivative followed by a Sandmeyer-type reaction.

A representative multi-step pathway to a dibromo-aromatic framework starts with an aminobromo-precursor. For instance, the synthesis of 2,5-dibromoanisole (B1590765), a related compound, begins with 2-bromo-5-aminoanisole. chemicalbook.com This precursor undergoes diazotization using sodium nitrite (B80452) and a strong acid, such as sulfuric acid, at controlled low temperatures to form a diazonium salt. chemicalbook.comgoogle.com This intermediate is then subjected to a Sandmeyer reaction with cuprous bromide (CuBr) in the presence of hydrobromic acid (HBr) to replace the diazonium group with a bromine atom, yielding the final 2,5-dibrominated product. chemicalbook.com A similar sequence could be envisioned for this compound starting from 2-bromo-5-aminothioanisole.

Process optimization is critical for transitioning such syntheses from the laboratory to an industrial scale. vapourtec.cominformaticsjournals.co.in It aims to maximize yield and product quality while minimizing costs, waste, and production time. vapourtec.comolemiss.edu Optimization can be divided into two main categories:

Parametric Optimization : This focuses on refining the specific conditions of a chosen route, such as temperature, pressure, reaction time, and catalyst loading, to achieve the best possible outcome. olemiss.edu

In the context of the Sandmeyer route, parametric optimization would involve fine-tuning the temperature during the diazotization step, as controlling it around 12°C has been shown to be important for success. chemicalbook.comgoogle.com Optimizing the molar ratios of reactants and the duration of the reaction are also key variables for maximizing the reported 81% yield. chemicalbook.com

Table 1: Representative Multi-Step Synthesis for a Dibromoaromatic Framework

Step Starting Material Reagents & Conditions Intermediate/Product Yield
1 2-bromo-5-aminoanisole 1. NaNO₂, H₂SO₄, H₂O, ~12°C Diazonium Salt -

This table is based on the synthesis of 2,5-dibromoanisole and serves as a model for a dibromothioanisole framework.

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Applying these principles to the synthesis of this compound involves evaluating established routes and developing more sustainable alternatives.

Key principles of green chemistry relevant to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Sandmeyer reaction, for example, has a lower atom economy due to the use of stoichiometric reagents like sodium nitrite and cuprous bromide, which are not incorporated into the final product.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can be recycled, minimizing waste. acs.org Developing catalytic alternatives to the Sandmeyer reaction is a key goal from a green chemistry perspective.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.orgjddhs.com Traditional syntheses often use hazardous solvents, and a green approach would prioritize water, bio-based solvents, or solvent-free conditions. jddhs.comejcmpr.com

Energy Efficiency : Energy requirements should be minimized. Reactions should be conducted at ambient temperature and pressure whenever possible. vapourtec.com

One-pot syntheses and the use of enzymatic reactions are advanced green strategies that can reduce the number of steps, minimize the need for protecting groups, and decrease waste from purification processes. acs.orgrsc.org For example, the one-step chemical oxidative polymerization of 2,5-dimethoxyaniline (B66101) using a mild oxidizing system represents a greener approach in a related field. rsc.org

Development of Novel Synthetic Routes

Research into novel synthetic routes for compounds like this compound is driven by the need for greater efficiency, selectivity, and sustainability than offered by traditional methods.

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve transformations that are otherwise difficult. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-sulfur bonds. A general procedure might involve reacting an aryl bromide with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base. ambeed.com

Ligand design is paramount in controlling the outcome of catalytic reactions. rsc.org The electronic and steric properties of the ligand bound to the metal center can profoundly influence the catalyst's activity and selectivity. For example, in palladium-catalyzed defluorinative functionalization, the use of a sterically demanding IHept ligand leads to one product, while the slightly less bulky SIPr ligand promotes a different reaction pathway, showcasing ligand-controlled divergence. rsc.org

For the synthesis of this compound, a catalytic approach could involve the regioselective bromination of thioanisole (B89551) or the coupling of a dibromobenzene derivative with a methylthiolating agent. The rational design of ligands would be crucial for controlling the regioselectivity of these reactions. Data-driven approaches, such as iterative supervised principal component analysis (ISPCA), can accelerate the discovery of optimal ligands by building predictive models from an initial catalyst screen, thereby improving selectivity in just a few iterations. nih.gov

Table 2: Examples of Ligand Effects on Catalytic Selectivity

Reaction Type Catalyst System Ligand Key Outcome
Ti-catalyzed Pyrrole Synthesis Ti-based 2,6-dimethyl-4-(pyrrolidin-1-yl)pyridine Improved regioselectivity from a statistical mixture to >90% for the desired isomer. nih.gov
Pd-catalyzed Defluorinative Functionalization Pd-PEPPSI IHept Mono-defluorinative alkylation with high branched selectivity. rsc.org

Regioselectivity is fundamental to the synthesis of this compound. The relative positions of the two bromine atoms and the methylthio group on the benzene (B151609) ring are determined by the order of the reactions and the directing effects of the substituents. libretexts.org The methylthio group (-SMe) is an ortho-, para-director, while bromine is also an ortho-, para-director, albeit a deactivating one. To achieve the 2,5-substitution pattern (a meta-relationship between one bromine and the methylthio group, and a para-relationship between the other bromine and the methylthio group), the synthetic sequence must be carefully planned. For example, introducing a meta-directing group first is a standard strategy for obtaining meta-disubstituted products. libretexts.org

Stereoselectivity becomes relevant when synthesizing derivatives of this compound that contain chiral centers. rsc.org The parent molecule is achiral. However, if a chiral side chain were to be introduced, controlling its stereochemistry would be essential. Stereoselective synthesis methods use chiral catalysts, auxiliaries, or reagents to favor the formation of one stereoisomer over others. mdpi.com For example, the stereoselective synthesis of 2-deoxythioglycosides can be achieved with high α-selectivity using a silver triflate catalyst. nih.gov Similarly, palladium-catalyzed cascade reactions have been used for the stereoselective formation of complex indole (B1671886) derivatives. beilstein-journals.org These principles could be applied to synthesize optically active derivatives of this compound for applications in medicinal chemistry or materials science.

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanism—the detailed step-by-step process of how reactants are converted into products—is crucial for optimizing reaction conditions and developing new, more efficient synthetic methods. Mechanistic studies often combine experimental techniques, such as kinetic analysis, with computational modeling like Density Functional Theory (DFT). nih.gov

For the established Sandmeyer reaction, the mechanism is generally understood to involve radical intermediates. The cuprous ion (Cu+) catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a cupric species. The aryl radical then abstracts a bromine atom from the cupric bromide to form the final product.

In the case of novel catalytic routes, mechanistic investigations are key to rational catalyst design. For a DABCO-catalyzed synthesis of thiazolidine-2-thiones, a combination of Hammett studies and DFT calculations revealed that the initial nucleophilic attack was the rate-determining step. nih.gov For a nickel-catalyzed synthesis of phenols, mechanistic insights pointed to a low-valent Ni(I)-aryl species as key for enabling oxygen insertion from the N₂O oxidant. nih.gov Such detailed understanding allows chemists to modify catalysts and conditions to overcome kinetic barriers or suppress unwanted side reactions, leading to more selective and efficient syntheses of target molecules like this compound.

Reaction Kinetics and Transition State Analysis

A comprehensive search of chemical databases and scholarly articles did not yield any specific studies focused on the reaction kinetics or the transition state analysis for the synthesis of this compound. Kinetic studies are fundamental to understanding the rate of a chemical reaction, the factors that influence this rate (such as concentration, temperature, and catalysts), and the reaction mechanism. Such studies would typically involve monitoring the concentration of reactants and products over time to determine the rate law and the rate constant for the reaction.

Similarly, transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insights into the high-energy, transient molecular structure that exists between reactants and products. Understanding the geometry and energy of the transition state is crucial for elucidating the reaction mechanism at a molecular level and for optimizing reaction conditions.

The absence of this specific information for this compound means that key data points, which would typically be presented in tables to illustrate reaction rates under various conditions or the calculated energies of transition states, are not available. For instance, data tables detailing rate constants (k), activation energies (Ea), or the thermodynamic properties of transition states for the dibromination of a thioanisole precursor at the 2- and 5-positions could not be located.

While it is possible to theorize about the potential mechanisms, such as electrophilic aromatic substitution, and the associated kinetics and transition states based on analogous reactions, any such discussion would be speculative and would not constitute the detailed, research-backed findings requested for this specific compound. The scientific community has yet to publish dedicated research on this particular aspect of this compound's synthesis.

Reactivity and Reaction Mechanisms of 2,5 Dibromothioanisole

Halogenation Reactions and Positional Selectivity

Halogenation is a classic electrophilic aromatic substitution (EAS) reaction. libretexts.org For 2,5-Dibromothioanisole, the vacant positions available for substitution are C3, C4, and C6. The directing influence of the substituents must be considered to predict the outcome:

The methylthio group (-SCH₃) at C1 is an ortho-, para-director. It strongly activates the C2, C4, and C6 positions. Since C2 is already substituted, it directs incoming electrophiles toward C4 and C6.

The bromine atom at C2 is an ortho-, para-director, influencing positions C3 and C6.

The bromine atom at C5 is also an ortho-, para-director, influencing positions C4 and C6.

When these effects are combined, the C4 and C6 positions are the most electronically favored for electrophilic attack, as they receive directing influence from two substituents each (C4 from -SCH₃ and C5-Br; C6 from -SCH₃ and C2-Br). However, the activating effect of the methylthio group typically outweighs the deactivating effect of the halogens. Therefore, substitution is most likely to occur at the positions para (C4) and ortho (C6) to the -SCH₃ group. Between these two, the C6 position is less sterically hindered than the C4 position, which is situated between two bromine atoms. Consequently, halogenation of this compound is predicted to favor substitution at the C6 position. Studies on other thioanisole (B89551) derivatives have shown that electrophilic halogenation can be achieved using various reagents, with the regioselectivity being highly dependent on the existing substitution pattern and reaction conditions. rsc.org

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the ring is not strongly activated toward nucleophilic attack. The methylthio group is electron-donating, and the bromine atoms are only weakly electron-withdrawing. Therefore, a standard SₙAr reaction is unlikely to occur under mild conditions. libretexts.org For substitution to happen, harsh conditions (high temperature and pressure) or an alternative mechanism would be necessary. One such alternative is the elimination-addition mechanism involving a benzyne (B1209423) intermediate, which can be initiated by a very strong base like sodium amide. libretexts.org Another possibility is a radical-nucleophilic aromatic substitution (Sₙ1), which proceeds through a radical anion intermediate. uobasrah.edu.iq However, without specific experimental studies, these pathways remain theoretical for this particular compound.

The general mechanism for electrophilic aromatic substitution involves a two-step process: initial attack by an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation (the arenium ion), followed by the rapid removal of a proton to restore aromaticity. libretexts.org

As discussed in the context of halogenation (Section 3.1), the methylthio group is the dominant activating director in this compound. Computational and experimental studies on thioanisole and its derivatives show that while the sulfur atom itself can be a site of electrophilic attack (e.g., protonation or methylation), electrophilic substitution on the ring is a competing and common pathway. kuleuven.beresearchgate.net The arenium ion intermediate formed by attack at C4 or C6 would be stabilized by resonance, including a particularly stable contributor where the positive charge is delocalized onto the sulfur atom. This stabilization strongly favors substitution ortho or para to the methylthio group. Therefore, electrophilic reactions such as nitration, sulfonation, or Friedel-Crafts reactions would be expected to yield predominantly C6-substituted products, with C4-substitution as a potential minor product.

Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms in this compound serve as reactive handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The key challenge and opportunity in such reactions is achieving regioselectivity—the selective reaction at either the C2-Br or the C5-Br bond. Site-selectivity is often controlled by the choice of catalyst, ligands, and reaction conditions. mdpi.com

Palladium complexes are the most widely used catalysts for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. nih.gov The relative reactivity of the two C-Br bonds in this compound would depend on several factors:

Steric Hindrance: The C2-Br bond is ortho to the -SCH₃ group and is more sterically hindered than the C5-Br bond. This would generally favor oxidative addition of the palladium catalyst at the C5 position.

Electronic Effects: The C2-Br bond is on a more electron-rich carbon due to the ortho-donating effect of the -SCH₃ group, which can sometimes accelerate oxidative addition.

In many dihaloarene systems, palladium catalysts with bulky phosphine (B1218219) ligands preferentially react at the less sterically hindered position. mdpi.com Therefore, in a typical Suzuki or Sonogashira coupling, it is plausible that monosubstitution would occur selectively at the C5 position. ambeed.com Achieving a second coupling at the more hindered C2 position would likely require more forcing conditions or a different catalyst system. This stepwise, regioselective approach allows for the synthesis of unsymmetrically disubstituted thioanisoles from a single starting material. nih.govrsc.org

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions, particularly for the Kumada coupling, which utilizes Grignard reagents. nih.gov Similar to palladium catalysis, achieving site-selectivity in the coupling of dihaloarenes is a central theme in nickel-catalyzed reactions. The choice of ligand is crucial; for example, in the Kumada coupling of 2,5-dihalo-1-methylimidazoles, different phosphine ligands were shown to direct the reaction to either the C2 or C5 position. mdpi.com

For this compound, a nickel-catalyzed Kumada coupling would involve reaction with a Grignard reagent. The selectivity between the C2-Br and C5-Br bonds would be dictated by the subtle interplay between sterics, electronics, and the specific nickel-ligand complex employed. It is conceivable that one set of conditions (e.g., using a less bulky ligand) could favor reaction at the more sterically hindered C2 position, while another set (e.g., with a bulkier ligand) would favor the C5 position, providing a powerful tool for controlling the synthesis of specific isomers. mdpi.com Furthermore, halogen-lithium exchange, often accomplished with an organolithium reagent like n-butyllithium, can generate a lithiated intermediate regioselectively, which can then undergo transmetalation in a nickel- or palladium-catalyzed cycle. numberanalytics.comharvard.edu The position of lithiation can be highly sensitive to solvent and temperature, offering another potential route to control the site of subsequent coupling reactions. researchgate.net

Oxidation and Reduction Chemistry of the Thioanisole Moiety

The sulfur atom in the thioanisole moiety of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are fundamental in synthetic organic chemistry and represent a common reaction pathway for thioethers. Conversely, the resulting sulfoxides and sulfones can be reduced back to the parent thioether.

Oxidation to Sulfoxide and Sulfone

The oxidation of thioethers like this compound proceeds in a stepwise manner. A single oxidation step converts the sulfide (B99878) to a sulfoxide, 2,5-dibromo-1-(methylsulfinyl)benzene. Further oxidation of the sulfoxide yields the sulfone, 2,5-dibromo-1-(methylsulfonyl)benzene. The selectivity between the sulfoxide and sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry and temperature mdpi.comresearchgate.net.

A wide array of oxidizing agents can accomplish these transformations. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst or in acidic media like glacial acetic acid to enhance its reactivity researchgate.netwikipedia.orgtpsgc-pwgsc.gc.ca. Peroxyacids, most notably meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for the oxidation of sulfides derpharmachemica.comwikipedia.org. By controlling the stoichiometry—using approximately one equivalent for the sulfoxide and two or more for the sulfone—chemoselectivity can be achieved derpharmachemica.com. Other reagents, including halogens and their N-halo compounds, have also been employed for sulfide oxidation researchgate.net.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Conversion

Oxidizing Agent Typical Conditions Target Product
Hydrogen Peroxide (H₂O₂) Acetic acid or metal catalyst Sulfoxide or Sulfone
meta-Chloroperoxybenzoic Acid (m-CPBA) CH₂Cl₂ or THF, controlled stoichiometry Sulfoxide or Sulfone
Sodium Periodate (NaIO₄) Methanol/water Sulfoxide
Potassium Permanganate (KMnO₄) Acetone/water, controlled pH Sulfone
N-Chlorosuccinimide (NCS) Various solvents Sulfoxide/Chlorination

Reduction of Sulfoxides and Sulfones

The reduction of aryl sulfoxides and sulfones to their corresponding sulfides is a more challenging transformation, particularly for sulfones due to their high stability thieme-connect.com. Nevertheless, several methods exist for these deoxygenation reactions.

For the reduction of sulfoxides, various reagents are effective under mild conditions. Combinations such as thionyl chloride with triphenylphosphine (B44618) or triflic anhydride (B1165640) with potassium iodide can chemoselectively deoxygenate sulfoxides in the presence of other functional groups organic-chemistry.org. Other systems like NbCl₅/Indium and MnBr(CO)₅ with a silane (B1218182) reductant have also been developed for this purpose researchgate.netrsc.org.

The reduction of the highly stable sulfonyl group (–SO₂–) to a sulfide requires more potent reducing agents. Strong hydride reagents are often necessary. A combination of lithium aluminium hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to rapidly reduce a variety of sulfones to sulfides in high yields psu.edu. Another effective reagent is diisobutylaluminium hydride (DIBAL-H) cdnsciencepub.com. More recently, catalyst systems such as B(C₆F₅)₃ with triethylsilane have been shown to reduce alkyl aryl sulfones thieme-connect.com.

Table 2: Selected Reducing Agents for Sulfoxide/Sulfone to Sulfide Conversion

Reducing System Substrate Typical Conditions
SOCl₂ / Ph₃P Sulfoxide THF, room temperature
Tf₂O / KI Sulfoxide Acetonitrile, room temperature
MnBr(CO)₅ / PhSiH₃ Sulfoxide Toluene, reflux
LiAlH₄ / TiCl₄ Sulfone THF, -78 °C to rt
Diisobutylaluminium hydride (DIBAL-H) Sulfone High temperature
B(C₆F₅)₃ / Et₃SiH Sulfone High temperature

Studies on Radical Reactions Involving this compound

The structure of this compound features several sites that could potentially engage in radical chemistry. These include the carbon-sulfur bond of the thioether and the carbon-bromine bonds on the aromatic ring.

Homolytic Cleavage of the Carbon-Sulfur Bond

Thioethers can undergo homolytic cleavage of the C–S bond upon irradiation with ultraviolet light (photolysis) or in the presence of radical initiators researchgate.net. For an aryl alkyl sulfide like this compound, this cleavage can occur at either the C(aryl)–S bond or the C(alkyl)–S bond. Photochemical studies on similar alkyl and benzyl (B1604629) sulfides have shown that irradiation typically leads to efficient homolytic cleavage of the C–S bond, generating an aryl or alkyl radical and a thiyl radical (RS•) researchgate.net. The subsequent fate of these radicals includes dimerization, hydrogen abstraction, or addition to unsaturated systems. Visible light-induced photoredox catalysis has also emerged as a method to achieve C–S bond cleavage under milder conditions, sometimes even without a catalyst unipr.it. Mechanistic studies suggest that these processes can involve the formation of a radical cation intermediate, which then fragments unipr.it.

Radical Reactions at the C-Br Bonds

The presence of two carbon-bromine bonds on the aromatic ring provides another avenue for radical reactivity. Aryl halides are common precursors for the generation of aryl radicals, which are highly reactive intermediates in a variety of synthetic transformations, including C-C and C-heteroatom bond formation.

One significant application of aryl radicals is in intramolecular radical cyclization reactions beilstein-journals.orgnih.govrsc.org. In a hypothetical scenario, if this compound were tethered to a suitable radical acceptor, the generation of an aryl radical at either the C2 or C5 position could initiate a cyclization event to form new ring systems. The generation of the aryl radical is typically achieved using a radical initiator system like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), or through photoredox catalysis unipr.itbeilstein-journals.org. While specific studies employing this compound in such reactions are not prominent in the literature, the principles of radical chemistry suggest its potential as a substrate in these types of transformations. The presence of substituents on the aromatic ring, such as the methylthio group, can influence the stability and reactivity of the radical intermediates formed.

Structural Elucidation and Conformational Analysis of 2,5 Dibromothioanisole

Advanced X-ray Crystallography Studies of 2,5-Dibromothioanisole and its Analogs

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. anton-paar.comlibretexts.org By directing X-rays at a single crystal, a diffraction pattern is produced that, through mathematical analysis, reveals the precise location of each atom, as well as bond lengths and angles. pages.devamherst.eduwustl.edu This powerful tool provides unparalleled insight into the molecular structure of crystalline solids like this compound and its related compounds. anton-paar.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π–π stacking, halogen bonding)

Halogen Bonding: A significant interaction in halogenated compounds is the halogen bond, a directional interaction between a halogen atom (in this case, bromine) and a nucleophilic site. chemrxiv.org The strength and directionality of halogen bonds can significantly influence the supramolecular architecture of the crystal. chemrxiv.orgresearchgate.net

π–π Stacking: Aromatic rings, such as the benzene (B151609) ring in this compound, can interact with each other through π–π stacking. rsc.orgnih.gov This interaction involves the face-to-face or offset arrangement of aromatic rings, contributing to the stability of the crystal structure. rsc.orgresearchgate.net The interplay between halogen bonding and π–π stacking can lead to the formation of complex and varied crystal structures. chemrxiv.orgnih.gov

The following table summarizes the key crystallographic parameters and intermolecular interactions that are typically analyzed in studies of compounds like this compound.

Interaction TypeDescriptionTypical Distance/Geometry
Halogen Bonding A noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base.The distance between the halogen and the Lewis base is typically less than the sum of their van der Waals radii. The angle of interaction is often close to 180°.
π–π Stacking An attractive, noncovalent interaction between aromatic rings.Can be parallel-displaced or T-shaped. The distance between the centroids of the rings is typically in the range of 3.3 to 3.8 Å.
C-H···π Interactions A weak hydrogen bond between a C-H group and a π-system.The H atom points towards the center of the π-system.
Van der Waals Forces Weak, non-specific interactions between molecules.Distances are close to the sum of the van der Waals radii of the interacting atoms.

Conformational Preferences and Molecular Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org For this compound, the primary focus is on the rotation of the thioanisole (B89551) group (S-CH₃) relative to the dibrominated benzene ring.

Investigation of Rotational Barriers and Hindered Rotation of the Thioanisole Group

The rotation of the thioanisole group is not entirely free; it is hindered by a rotational barrier. cdnsciencepub.com This barrier arises from the energetic cost of moving from a more stable (low energy) conformation to a less stable (high energy) one. maricopa.edu The presence of bulky ortho-substituents, such as a bromine atom in this compound, can significantly increase the barrier to rotation. cdnsciencepub.comoregonstate.edu

Computational methods, such as ab initio molecular orbital calculations, can be used to estimate the magnitude of these rotational barriers. cdnsciencepub.com For instance, studies on related substituted thioanisoles have shown that ortho-substituents dramatically increase the internal barrier to rotation. cdnsciencepub.com In 2,6-dichlorothioanisole, for example, the calculated barrier to internal rotation is 31.3 kJ/mol, and it is expected that the barrier in 2,6-dibromothioanisole would be even larger. cdnsciencepub.com This suggests a highly hindered rotation for the thioanisole group in such compounds. cdnsciencepub.comcsic.esrsc.org

The following table presents representative data on rotational barriers for thioanisole and some of its derivatives, illustrating the effect of substitution.

CompoundSubstituent PositionRotational Barrier (kJ/mol)Method
Thioanisole-5.5(4)Experimental (J method)
Thioanisole-6.2STO-3G MO Calculation
2,6-Dichlorothioanisole2,6-dichloro31.3STO-3G MO Calculation
2-Methylthiophene2-methyl197.7324(18) cm⁻¹Experimental (Microwave Spectroscopy) mdpi.com
2,5-Dimethylthiophene2,5-dimethyl248.0 cm⁻¹Experimental mdpi.com

Influence of Intramolecular Interactions on Molecular Conformation

The preferred conformation of a molecule is determined by a balance of various intramolecular interactions, which can be either attractive or repulsive. nih.govnih.gov In this compound, several intramolecular forces are at play, influencing the orientation of the thioanisole group.

The presence of a bromine atom at the ortho position (C2) relative to the thioether group can lead to steric repulsion, which is a repulsive interaction that occurs when atoms are forced closer together than their atomic radii allow. maricopa.edu This steric hindrance will disfavor conformations where the methyl group of the thioether is pointed towards the ortho-bromine atom.

Furthermore, intramolecular hydrogen bonding, although less likely in this specific molecule, can be a powerful force in determining the conformation of other molecules. nih.govxmu.edu.cn The interplay of these intramolecular forces ultimately dictates the lowest energy conformation of the molecule in the gas phase or in solution. nih.govrsc.orgethz.ch

Advanced Spectroscopic Characterization Techniques for 2,5 Dibromothioanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of 2,5-Dibromothioanisole. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS). libretexts.org

In the ¹H NMR spectrum of a related compound, 2,5-dibromotoluene, the aromatic protons appear as distinct signals. For this compound, the aromatic protons are expected in a similar region, with their specific shifts influenced by the bromine and thiomethyl groups. The methyl protons of the thiomethyl group will appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbon atoms attached to the bromine atoms will be significantly shifted due to the electronegativity and heavy atom effect of bromine. The carbon of the thiomethyl group will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
¹HAromatic H6.8 - 7.5d, dd~2-9
¹H-SCH₃2.4 - 2.6sN/A
¹³CC-Br110 - 125sN/A
¹³CC-H128 - 135dN/A
¹³CC-S135 - 145sN/A
¹³C-SCH₃15 - 25qN/A

Note: The data in this table is predicted based on typical chemical shift ranges for similar compounds. Actual experimental values may vary.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. libretexts.org For this compound, the coupling between the aromatic protons can help to confirm their relative positions on the benzene (B151609) ring. libretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be used to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. researchgate.net It is invaluable for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. researchgate.net It is particularly useful for identifying the quaternary carbons (those not attached to hydrogen), such as the carbons bonded to bromine and the sulfur atom, by observing their long-range couplings to the aromatic and methyl protons. youtube.com

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates and thermodynamics of conformational changes in molecules. scispace.comnumberanalytics.comresearchgate.net For this compound, DNMR could be employed to investigate the rotational barrier around the C-S bond of the thioanisole (B89551) group.

At low temperatures, the rotation around the C-S bond may be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes fast on the NMR timescale, the separate signals will coalesce into a single, averaged signal. nih.gov By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy and other thermodynamic parameters for this conformational process. numberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and offer a detailed fingerprint of the compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational motion of the atoms.

For this compound, characteristic IR absorption bands are expected for the C-H stretching of the aromatic ring and the methyl group, C-C stretching within the aromatic ring, and C-Br stretching. The C-S stretching vibration is also expected to be present. upi.edu

Table 2: Predicted Characteristic FTIR Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (-SCH₃)3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-H Bend1450 - 1300
C-Br Stretch700 - 500
C-S Stretch715 - 670 upi.edu

Note: This table provides predicted frequency ranges. Actual experimental values may vary.

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. edinst.com A molecule is Raman active if its polarizability changes during a vibration. edinst.com Raman spectroscopy is often complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

The Raman spectrum of this compound would show peaks corresponding to similar vibrational modes as in the FTIR spectrum, but with different intensities. For example, the C-Br and C-S bonds are generally expected to produce strong Raman signals.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. mdpi.comwikipedia.orgclinmedjournals.org The enhancement factor can be as high as 10¹⁰ to 10¹¹, allowing for the detection of even single molecules. wikipedia.org SERS is particularly useful for studying surface chemistry and for the analysis of samples at very low concentrations. clinmedjournals.org By adsorbing this compound onto a SERS-active substrate, it would be possible to obtain a high-quality Raman spectrum even with a very small amount of sample. edinst.comnih.gov

Table 3: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing~1000
C-Br Stretch700 - 500
C-S Stretch715 - 670 upi.edu

Note: This table provides predicted Raman shifts. Actual experimental values may vary.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques reveal crucial information about its conjugated π-electron system and the influence of its substituents.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. msu.edu For aromatic compounds like this compound, the primary absorptions arise from π→π* transitions within the benzene ring. pressbooks.pub The presence of substituents—two bromine atoms and a thiomethyl group (-SCH₃)—on the aromatic ring modifies the energy levels of the molecular orbitals.

The thiomethyl group, acting as an auxochrome, introduces a lone pair of electrons on the sulfur atom which can interact with the π-system of the ring (n→π* transition) and also shifts the primary π→π* transitions to longer wavelengths (a bathochromic shift). esrf.fr Similarly, the bromine atoms, with their lone pair electrons, also contribute to a bathochromic shift and can increase the intensity of certain absorption bands. uci.edu Aromatic compounds typically show a high-intensity E2 band around 200-230 nm and a lower-intensity B band with fine structure around 255 nm. pressbooks.pub For this compound, these bands are expected to be red-shifted compared to unsubstituted benzene.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength (λmax) Range Notes
π→π* (E2-band) 210 - 240 nm High-intensity absorption related to the substituted benzene ring.
π→π* (B-band) 260 - 290 nm Lower intensity, may show some fine structure. Characteristic of the aromatic system.

Note: The data in this table are estimated based on the known effects of thioether and bromine substituents on the UV-Vis spectra of aromatic compounds. Actual experimental values may vary based on the solvent and other experimental conditions. nist.gov

Fluorescence is a form of luminescence where a molecule absorbs a photon, is promoted to an excited electronic state, and then emits a photon as it returns to the ground state. synchrotron-soleil.fr Aromatic molecules like substituted thioanisoles are known to exhibit fluorescence. rsc.org The process begins with excitation at a wavelength corresponding to an absorption band, typically the lowest energy absorption maximum (S₀→S₁). The molecule then rapidly relaxes to the lowest vibrational level of the first excited state before emitting a photon of lower energy (longer wavelength) to return to the ground state. scian.cl

To fully characterize the luminescence of this compound, one would measure its excitation and emission spectra. The excitation spectrum should resemble the absorption spectrum, while the emission spectrum would appear at longer wavelengths. nih.gov The fluorescence quantum yield and lifetime would provide quantitative measures of the emission efficiency and the dynamics of the excited state. bnl.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. acs.orgopenstax.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. openstax.org For this compound (C₇H₆Br₂S), HRMS can easily distinguish it from other compounds with the same nominal mass.

The presence of two bromine atoms gives this compound a highly characteristic isotopic pattern for its molecular ion (M⁺•). Bromine has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly equal abundance. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺• (containing two ⁷⁹Br atoms), [M+2]⁺• (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺• (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1.

Electron impact (EI) ionization typically imparts enough energy to cause the molecular ion to break apart into smaller, stable fragment ions. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgscienceready.com.au

Table 2: Calculated Exact Mass and Isotopic Distribution for the Molecular Ion of this compound (C₇H₆Br₂S)

Ion Formula Isotope Composition Calculated Exact Mass (m/z) Relative Abundance (%)
[C₇H₆⁷⁹Br₂S]⁺• ⁷⁹Br, ⁷⁹Br 281.8614 100.0 (Reference)
[C₇H₆⁷⁹Br⁸¹BrS]⁺• ⁷⁹Br, ⁸¹Br 283.8594 ~194.8

Table 3: Plausible Fragmentation Pathways for this compound

Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
267 CH₃• (Methyl radical) [C₆H₃Br₂S]⁺
203/205 Br• (Bromine radical) [C₇H₆BrS]⁺•
124 Br• and S [C₇H₆Br]⁺•
108 Br₂ [C₇H₆S]⁺•

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES) for Elemental and Electronic State Analysis

XPS and XANES are powerful surface-sensitive techniques that use X-rays to probe the core-level electrons of atoms, providing information about elemental composition, chemical states, and the local electronic and geometric structure. esrf.frprobion.fr

X-ray Photoelectron Spectroscopy (XPS) , also known as ESCA (Electron Spectroscopy for Chemical Analysis), involves irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. probion.fr The binding energy of these core electrons is characteristic of the element and its chemical environment. carleton.edu An increase in the oxidation state of an atom generally leads to an increase in its core-level binding energy. carleton.edu For this compound, XPS can confirm the presence of Carbon, Bromine, and Sulfur and provide insight into their bonding environments.

Table 4: Expected Core-Level Binding Energies (eV) for this compound in XPS

Element Orbital Expected Binding Energy (eV) Range Information Provided
Carbon C 1s 284.5 - 286.0 Distinguishes between C-C/C-H bonds in the aromatic ring and the C-S bond of the thiomethyl group.
Sulfur S 2p 163.0 - 165.0 The S 2p peak (a doublet, 2p₃/₂ and 2p₁/₂) is characteristic of a sulfide (B99878)/thioether environment. Oxidation to sulfoxide (B87167) or sulfone would shift this to higher binding energies.

Note: Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. Actual values can vary based on instrument calibration and specific molecular environment. xpsdatabase.netxpsdatabase.net

X-ray Absorption Near Edge Structure (XANES) measures the X-ray absorption coefficient in a region from just before to about 50 eV after an absorption edge of a specific element. libretexts.orgxrayabsorption.org The features in the XANES spectrum—such as the edge position and pre-edge peaks—are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. esrf.frsynchrotron-soleil.fr

For this compound, XANES could be used to probe the local environment of the sulfur and bromine atoms:

Sulfur K-edge XANES: The position and shape of the sulfur K-edge (around 2472 eV) would provide definitive information on the oxidation state of the sulfur atom. A thioether would have a distinct edge position compared to a sulfoxide or sulfone. The pre-edge features can be related to transitions from the 1s core level to unoccupied molecular orbitals with p-character, such as the σ*(S-C) orbitals, offering insight into the covalent bonding.

Bromine L-edge or K-edge XANES: Analysis of a bromine edge (e.g., L₃-edge at ~1550 eV) would probe transitions from bromine core levels to unoccupied orbitals. This would provide information on the electronic structure surrounding the bromine atoms and the nature of the C-Br bond.

Together, these advanced spectroscopic methods provide a comprehensive picture of the electronic and molecular structure of this compound, from its conjugated system and excited-state properties to its precise mass and elemental composition.

Computational Chemistry and Theoretical Studies of 2,5 Dibromothioanisole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of electrons in molecules by providing approximate solutions to the Schrödinger equation. openaccessjournals.com These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) is a powerful computational method for calculating the electronic properties of molecules, offering a balance between accuracy and computational cost. researchgate.net It is widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. tau.ac.il

For 2,5-Dibromothioanisole, a typical DFT study would involve the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a detailed and accurate description of its geometry and electronic properties. derpharmachemica.commdpi.com The geometry optimization process calculates the molecular energy at various atomic arrangements to find the equilibrium state. tau.ac.il This analysis yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Electronic structure calculations within DFT focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterAtom Pair/GroupPredicted Value
Bond LengthC-S~1.78 Å
Bond LengthS-CH₃~1.82 Å
Bond LengthC-Br (at C2)~1.90 Å
Bond LengthC-Br (at C5)~1.90 Å
Bond AngleC-S-C~105°
Dihedral AngleC(ring)-C(ring)-S-C(methyl)~90° (non-planar)

Note: The values are illustrative and represent typical outcomes from DFT/B3LYP calculations for similar substituted thioanisoles.

Table 2: Predicted Electronic Properties for this compound using DFT

PropertyPredicted Value (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: These values are representative for this class of molecule and provide insight into its electronic stability.

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. wikipedia.org Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory provide higher accuracy, though at a greater computational expense. tau.ac.il

For derivatives of thioanisole (B89551), ab initio molecular orbital calculations have been performed using levels of theory like STO-3G to determine properties such as the barrier to internal rotation around the C-S bond. cdnsciencepub.com In 2,6-dibromothioanisole, a close isomer, such calculations revealed a significant energy barrier, indicating that the methyl group does not rotate freely. cdnsciencepub.com This suggests that for this compound, the steric and electronic effects of the bromine atoms would similarly influence the rotational barrier and the preferred orientation of the thio-methyl group relative to the aromatic ring. These high-level calculations are crucial for obtaining precise values for thermochemical properties like enthalpy of formation. wikipedia.org

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time by solving Newton's laws of motion. nih.govmdpi.com It is an invaluable tool for exploring the conformational space of a molecule, revealing the different shapes it can adopt and the dynamics of transitioning between them. nih.gov

For this compound, MD simulations can provide a detailed picture of the flexibility of the molecule, particularly the rotation of the methyl group around the sulfur atom. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can understand how intermolecular interactions affect its conformational preferences. The simulation tracks the trajectory of each atom over time, allowing for the calculation of thermodynamic properties and the identification of low-energy, stable conformations. This information is critical for understanding how the molecule might interact with other molecules, for instance, in drug design or materials science applications. nih.govnih.gov

Computational Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict and help interpret experimental spectra. rsc.org This synergy between theory and experiment is crucial for accurate structural elucidation and characterization of molecules like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra is a standard application of computational chemistry. derpharmachemica.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, often combined with DFT, is used to calculate the magnetic shielding tensors, which are then converted into chemical shifts (δ). derpharmachemica.comuprm.edubeilstein-journals.org Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. beilstein-journals.org For thioanisole derivatives, long-range coupling constants, such as the six-bond coupling between the methyl carbon and a ring proton (⁶J), are particularly sensitive to the molecule's conformation and can be accurately calculated. cdnsciencepub.com

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic positions. tau.ac.il These calculations yield a set of harmonic frequencies corresponding to the molecule's vibrational modes (stretching, bending, etc.). The predicted frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to assign the observed spectral bands to specific molecular motions. derpharmachemica.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) and Vibrational Frequencies for this compound

Spectrum TypeGroup/AtomPredicted ValueVibrational Assignment
¹³C NMRC-S~138 ppmN/A
¹³C NMRC-Br (C2)~120 ppmN/A
¹³C NMRC-H (C3)~132 ppmN/A
¹³C NMRC-H (C4)~130 ppmN/A
¹³C NMRC-Br (C5)~118 ppmN/A
¹³C NMRC-H (C6)~128 ppmN/A
¹³C NMRS-CH₃~15 ppmN/A
Vibrational (IR)C-H stretch (Aromatic)~3100-3000 cm⁻¹Stretching
Vibrational (IR)C-H stretch (Methyl)~3000-2900 cm⁻¹Stretching
Vibrational (IR)C=C stretch (Aromatic)~1600-1450 cm⁻¹Stretching
Vibrational (IR)C-S stretch~750-650 cm⁻¹Stretching
Vibrational (IR)C-Br stretch~650-550 cm⁻¹Stretching

Note: NMR values are relative to TMS. Vibrational frequencies are typical ranges for the assigned functional groups. These are illustrative values based on DFT calculations for similar compounds.

The electronic absorption and emission properties of a molecule, which govern its color and fluorescence characteristics, can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). mdpi.com TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. uci.edu

For this compound, these calculations would predict the wavelengths of maximum absorption (λ_max) in its UV-Visible spectrum. edinst.com The calculation also provides the oscillator strength for each transition, which relates to the intensity of the absorption band. While thioanisoles are not typically strong fluorophores, understanding their electronic excitation is crucial for applications where photochemical reactivity is a concern. The calculations can reveal whether the molecule is likely to absorb UV light and what excited states would be populated, offering insight into its photostability. uci.edunih.govevidentscientific.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, thereby elucidating its mechanism. stackexchange.comscribd.com This process involves identifying all stationary points, including reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net

A transition state (TS) represents the highest energy point along the minimum energy pathway between reactants and products. stackexchange.com Identifying the precise geometry and energy of a TS is fundamental to understanding reaction kinetics. Computational chemists use various algorithms to locate these saddle points on the potential energy surface. Once a presumed TS structure is found, a frequency calculation is performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea). This barrier is a critical determinant of the reaction rate. stackexchange.comresearchgate.netfaccts.de A lower energy barrier corresponds to a faster reaction. DFT calculations are commonly used to compute these barriers with a reasonable degree of accuracy. nih.gov

For illustrative purposes, a computational study on the reaction of a related compound, 4,5-dibromo-1,2-diaminobenzene with copper cyanide, provides concrete examples of the data that can be generated. journalcps.com This study, using DFT, identified two major steps in the reaction mechanism, each with its own transition state (referred to as activated complexes AC1 and AC2) and associated energy barriers. journalcps.com

Table 1: Calculated Activation Energies for the Reaction of 4,5-dibromo-1,2-diaminobenzene with Copper Cyanide journalcps.com

Reaction Step Activation Energy (Ea) (kJ mol⁻¹)
Step 1 189.0
Step 2 210.6

This data is for an analogous dibromo-substituted aromatic compound and serves to illustrate the type of results obtained from such computational studies.

The thermodynamic feasibility of each reaction step can also be determined by calculating the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). journalcps.com

Table 2: Calculated Thermodynamic Parameters for the Reaction of 4,5-dibromo-1,2-diaminobenzene with Copper Cyanide journalcps.com

Reaction Step ΔG (kJ mol⁻¹) ΔH (kJ mol⁻¹) ΔS (kJ mol⁻¹K⁻¹)
Step 1 -606.8 -610.7 -0.0132
Step 2 -600.1 -603.6 -0.0117

This data is for an analogous dibromo-substituted aromatic compound and serves to illustrate the type of results obtained from such computational studies.

For this compound, similar computational approaches could be applied to study its various potential reactions, such as electrophilic aromatic substitution, oxidation of the sulfur atom, or nucleophilic aromatic substitution. The calculations would predict the most likely reaction pathways by comparing the energy barriers of competing mechanisms.

Derivation of Structure-Reactivity Relationships from Theoretical Perspectives

Structure-reactivity relationships aim to explain and predict how the chemical structure of a molecule influences its reactivity. scribd.comrsc.org Computational chemistry provides a quantitative basis for these relationships by calculating various molecular properties, often referred to as quantum chemical descriptors.

For this compound, the key structural features influencing its reactivity are the electron-withdrawing inductive and weak deactivating mesomeric effects of the two bromine atoms, and the electron-donating mesomeric and weak inductive effects of the thiomethyl (-SCH₃) group. The positions of these substituents (2, 5-) create a specific electronic environment on the aromatic ring.

Theoretical perspectives on structure-reactivity relationships often involve analyzing:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap can indicate the chemical stability of the molecule. scribd.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would show regions of negative potential near the sulfur atom and potentially on the aromatic ring, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule, which are key to understanding substituent effects. scribd.com

By calculating these properties for a series of related molecules (e.g., different isomers of dibromothioanisole), quantitative structure-reactivity relationships (QSRRs) can be established. chemrxiv.org For instance, one could computationally model the electrophilic substitution (e.g., nitration or further bromination) at the available positions on the this compound ring. By calculating the activation energies for substitution at each position, a clear prediction of the regioselectivity of the reaction can be made, directly linking the calculated electronic structure to the observed chemical reactivity. The directing effects of the bromo and thiomethyl groups would be quantitatively elucidated through the relative energy barriers of the transition states for attack at each possible site.

Applications of 2,5 Dibromothioanisole in Advanced Chemical Synthesis

Precursor in the Synthesis of Fine Chemicals and Specialty Organic Compounds

Fine chemicals are pure, single chemical substances produced in limited quantities and are primarily used as intermediates for specialty chemicals, such as pharmaceuticals and agrochemicals. arkat-usa.org 2,5-Dibromothioanisole serves as an ideal starting material for such compounds due to the presence of two carbon-bromine (C-Br) bonds, which act as versatile synthetic handles for forming new carbon-carbon and carbon-heteroatom bonds.

The primary route for leveraging these C-Br bonds is through transition-metal-catalyzed cross-coupling reactions. rsc.org Palladium-catalyzed reactions, in particular, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are state-of-the-art methods for constructing complex molecular architectures. rsc.orgsigmaaldrich.com The two bromine atoms on this compound can be functionalized either simultaneously or sequentially, providing a pathway to both symmetrical and unsymmetrical molecules. For instance, a double Suzuki-Miyaura coupling with an arylboronic acid can yield a 2,5-diarylthioanisole, a core structure found in various functional materials. The ability to perform these reactions under relatively mild conditions preserves other functional groups within the molecule. sigmaaldrich.com

The synthesis of highly substituted aromatic compounds often relies on the regioselective functionalization of polyhalogenated precursors. rsc.org The electronic environment created by the methylthio group can influence the reactivity of the two bromine atoms, potentially allowing for selective mono-functionalization under carefully controlled conditions, followed by a second, different coupling reaction. This stepwise approach is fundamental to the synthesis of complex, multi-component fine chemicals where precise control over the final structure is paramount. bibliotekanauki.plyoutube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dihaloarene Scaffolds This table illustrates the general applicability of cross-coupling methods that are highly relevant for a precursor like this compound.

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura1,4-DiiodobenzenePhenylboronic acidPd(PPh₃)₄ / Basep-Terphenyl uwindsor.ca
Sonogashira1,2,3-TriiodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuI / BaseIodinated meta-terphenylacetylene rsc.org
HeckAryl IodideAlkenePd(P(t-Bu)₃)₂Substituted Alkene sigmaaldrich.com
Buchwald-HartwigAryl BromideAmineAllylpalladium Chloride Dimer / cBRIDPDiaryl Amine sigmaaldrich.com

Building Block for Complex Heterocyclic Structures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. jetir.orgmsu.edumdpi.com this compound is an excellent precursor for synthesizing sulfur-containing polycyclic aromatic heterocycles, most notably dibenzothiophenes and thianthrenes.

A powerful strategy for constructing dibenzothiophene (B1670422) derivatives involves an intramolecular C–S/C–H cross-coupling reaction. researchgate.net A plausible synthetic route starting from this compound would first involve a Suzuki-Miyaura coupling at one of the bromine positions to attach an aryl group. The resulting 2-aryl-5-bromothioanisole intermediate can then undergo an intramolecular, palladium-catalyzed cyclization. This key step involves the activation of a C-H bond on the newly introduced aryl ring and the cleavage of the C-S bond of the thioanisole (B89551), forming the fused thiophene (B33073) ring of the dibenzothiophene system. nih.govrsc.org This modern approach avoids the need for harsh conditions or pre-functionalized substrates like thiophenols. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Dibenzothiophenes via C–S/C–H Coupling This table details reaction conditions for synthesizing dibenzothiophenes from related sulfide (B99878) precursors, a pathway applicable to derivatives of this compound.

SubstrateCatalystLigand/AdditiveSolventTemperatureYieldReference
Biphenyl sulfidePd(OAc)₂Pivalic AcidToluene130 °C81% researchgate.netnih.gov
1-Naphthyl phenyl sulfidePd(OAc)₂Pivalic AcidToluene130 °C85% nih.gov
2-(Phenylthio)biphenylPd(OAc)₂3,4,5-Trimethoxybenzoic acidToluene130 °C75% researchgate.netnih.gov

Furthermore, this compound can be envisioned as a building block for thianthrene (B1682798) derivatives, which are sulfur-rich heterocyclic molecules with applications in materials science. arkat-usa.orgresearchgate.net The synthesis of thianthrenes can involve the dimerization and cyclization of substituted thiophenols or related precursors. cas.cn By converting this compound into a corresponding dithiol or other reactive intermediate, it could be used to construct complex, polycyclic thianthrene-based systems. rsc.org

Role in Catalysis Development and as a Ligand Component

The efficiency and selectivity of many homogeneous catalytic reactions are critically dependent on the structure of the organic ligand coordinated to the metal center. rsc.org While this compound is not itself a ligand, it is an excellent and accessible precursor for the synthesis of custom phosphine-based ligands. The two bromine atoms provide reactive sites for the introduction of phosphino (B1201336) groups (-PR₂).

A common method for this transformation involves a lithium-halogen exchange followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂). By performing a double lithium-halogen exchange on this compound and reacting it with two equivalents of ClPPh₂, one can synthesize 1,4-bis(diphenylphosphino)-2-(methylthio)benzene. This molecule is a potentially valuable tridentate ligand, capable of coordinating to a metal center through its two phosphorus atoms and the sulfur atom of the thioether group. The thioether can act as a hemilabile component, reversibly binding to the metal to open up a coordination site during the catalytic cycle, which can enhance catalyst activity. Such P-S-P pincer-type ligands are of significant interest in the development of robust and efficient catalysts for a variety of chemical transformations.

Potential Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive 2,5-Dibromothioanisole Derivatives

The design of bioactive molecules often begins with a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.comibmmpeptide.com The 2,5-dibromophenyl moiety, in conjunction with the thioether linkage, presents a unique electronic and steric environment that can be exploited for targeted drug design. nih.gov Synthetic strategies for creating derivatives of such scaffolds are crucial for exploring their biological potential. analis.com.my

The synthesis of derivatives from a core structure like this compound would likely involve common organic reactions. For instance, the bromine atoms can be replaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a wide array of substituents. kcl.ac.uk The methylthio group can also be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the chemical space. These modifications allow for the systematic alteration of the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for pharmacological activity. ibmmpeptide.com

While direct synthesis of bioactive derivatives from this compound is not extensively reported in the available literature, the synthesis of structurally related substituted benzothiazoles and other heterocyclic compounds from similar precursors has been documented. uobaghdad.edu.iq These syntheses often involve multi-step sequences to build complex molecular architectures. nih.gov For example, the synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives has been shown to yield compounds with inhibitory activity against metalloproteases. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. researchgate.net By synthesizing and testing a series of related compounds, medicinal chemists can identify the key structural features responsible for the desired pharmacological effect. bhsai.org For a scaffold like this compound, SAR studies would involve systematically modifying the substituents at the 1, 2, and 5 positions of the benzene (B151609) ring and evaluating the impact on biological activity.

For instance, in a series of 3-thiazolyl coumarin (B35378) derivatives, it was observed that the presence of specific substituents, such as bromo and chloro groups, led to a loss of anti-inflammatory activity compared to analogs with a methoxy (B1213986) group. bhsai.org This highlights the sensitivity of biological activity to small structural changes. In the context of this compound, one could hypothesize that replacing one or both bromine atoms with different functional groups would significantly alter its interaction with a biological target.

The following table illustrates a hypothetical SAR study for a series of 2,5-disubstituted thioanisole (B89551) derivatives, based on general principles of medicinal chemistry.

Table 1: Hypothetical Structure-Activity Relationship of 2,5-Disubstituted Thioanisole Derivatives

Compound R1 R2 Biological Activity (IC50, µM)
1 Br Br >100
2 Br Phenyl 50
3 Br 4-Fluorophenyl 25
4 Phenyl Phenyl 75
5 Br NH-Phenyl 10

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. plos.org The process of transforming a lead compound into a drug candidate is known as lead optimization.

While this compound itself has not been explicitly identified as a lead compound in the reviewed literature, its structural motifs are present in compounds that have been subjects of lead optimization studies. The general strategies for lead optimization include:

Scaffold Hopping: Replacing the core scaffold of a known active compound with a different one while retaining similar biological activity. plos.org

Functional Group Modification: Systematically altering the functional groups on a lead compound to improve its properties. uobaghdad.edu.iq

Bioisosteric Replacement: Substituting a functional group with another that has similar physical and chemical properties, which can lead to enhanced activity or reduced toxicity.

For example, in the development of oxazolidinone antibiotics, researchers have focused on modifying the C5-acyl substituents to probe the role of aromaticity, size, and lipophilicity on antibacterial activity. uobaghdad.edu.iq A similar approach could be applied to derivatives of this compound to optimize a desired biological effect.

Investigation of Interactions with Biological Targets

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. This is typically investigated through enzyme inhibition studies and receptor binding assays.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major class of therapeutic agents. The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below shows data for the inhibition of cyclooxygenase (COX) enzymes by a series of diaryl imidazole (B134444) derivatives, illustrating the type of data generated in such studies. nih.gov

Table 2: In-vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay Data for Diaryl Imidazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
5a 1.2 0.068 17.6
5b 2.5 0.10 25
5c 5.0 0.25 20
5d 10.0 0.80 12.5
Celecoxib 14.5 0.046 315.22

Data sourced from reference nih.gov

Receptor binding assays are used to measure the affinity of a ligand for a receptor. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors.

There are no specific receptor binding assay results for this compound in the provided search results. However, studies on other small molecules demonstrate the methodology. For instance, a panel of 46 compounds with different scaffolds were screened for their affinity to σ2 receptors, with the lead compound showing a Ki of 0.59 ± 0.02 nM. mdpi.com In another study, a series of pyrazolo[4,3-b]pyridine-6-carboxamides were evaluated for their binding affinity to cannabinoid receptors, with several compounds displaying Ki values in the nanomolar range for the CB2 receptor. nih.gov These assays are crucial for identifying compounds that selectively target a particular receptor subtype, which can lead to more effective drugs with fewer side effects. scitechnol.comresearchgate.net

Pharmacological Profiling of Novel Derivatives

The pharmacological profiling of novel derivatives involves a broader assessment of their biological effects, including their efficacy in cellular and animal models, and their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govmdpi.com

For example, the pharmacological evaluation of condensed heterocyclic derivatives of isoniazid (B1672263) involved assessing their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities. mdpi.com Similarly, the profiling of 2-substituted benzo[b]thiophenes included evaluation of their anti-inflammatory and analgesic properties. nih.gov In silico methods are also increasingly used to predict the ADME properties of new compounds early in the drug discovery process.

The development of new therapeutic agents is a complex process that relies on the interplay of synthetic chemistry, biological testing, and computational modeling. While this compound is not yet a widely explored scaffold, its chemical features suggest that it holds potential as a starting point for the design and synthesis of novel bioactive molecules. Further research into its derivatives and their pharmacological properties is warranted to fully elucidate their therapeutic potential.

Exploration in Materials Science and Advanced Materials Applications

Precursor for Functional Polymeric Materials

The presence of two bromine atoms on the thioanisole (B89551) ring allows 2,5-Dibromothioanisole to readily participate in various cross-coupling reactions, such as Suzuki and Heck coupling, which are powerful methods for forming carbon-carbon bonds and synthesizing conjugated polymers. These polymers, characterized by alternating single and double bonds, are the foundation for a wide range of functional materials. The thioanisole moiety itself can influence the polymer's solubility, processability, and electronic properties.

Synthesis of Optoelectronic Polymers

Conjugated polymers derived from thiophene (B33073) and its analogs are at the forefront of research in optoelectronics due to their semiconductor properties. While direct polymerization of this compound is not extensively documented in readily available literature, the closely related compound, 2,5-dibromothiophene, is widely used in the synthesis of polythiophenes through reactions like Suzuki polycondensation. This process involves the palladium-catalyzed reaction of the dibrominated monomer with a bis(boronic acid) or bis(boronic ester) derivative. This well-established synthetic route strongly suggests that this compound can be employed in a similar fashion to create novel poly(thioanisole) derivatives.

The incorporation of the thioanisole group is anticipated to modulate the electronic bandgap, charge carrier mobility, and photoluminescent properties of the resulting polymers. These are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methyl group of the thioanisole could also enhance the solubility of the polymers in organic solvents, facilitating their processing into thin films for device fabrication.

Polymerization TechniquePotential MonomersResulting Polymer TypePotential Optoelectronic Application
Suzuki PolycondensationThis compound, Aryl-bis(boronic acid)Poly(arylene-co-thioanisole)Organic Light-Emitting Diodes (OLEDs)
Heck CouplingThis compound, Divinyl-aromatic compoundPoly(arylene vinylene-co-thioanisole)Organic Photovoltaics (OPVs)
Stille CouplingThis compound, Distannyl-aromatic compoundPoly(arylene-co-thioanisole)Organic Field-Effect Transistors (OFETs)

Integration into Dielectric Elastomer Actuators and Electroactive Polymers

Dielectric elastomer actuators (DEAs) are a class of electroactive polymers (EAPs) that can change their shape or size when subjected to an electric field. These materials are often referred to as "artificial muscles" and have potential applications in soft robotics, sensors, and haptic feedback devices. The performance of a DEA is critically dependent on the dielectric constant and mechanical properties of the elastomer.

Sulfur-containing polymers have been investigated for their potential to enhance the dielectric properties of materials. The introduction of sulfur can lead to polymers with high refractive indices and potentially high dielectric constants. While direct integration of this compound into DEAs is an area for future research, the development of sulfur-rich polymers through methods like inverse vulcanization points to the potential of sulfur-containing monomers. It is plausible that polymers derived from this compound could be blended with or chemically incorporated into elastomer matrices to create composites with improved actuation performance.

Electroactive polymers, a broader category that includes DEAs, encompass materials that respond to electrical stimuli. Conductive polymers are a key type of electroactive polymer. Thiophene-based polymers are well-known for their conductivity. By analogy, polymers synthesized from this compound are expected to exhibit electroactive properties, making them candidates for applications in sensors, actuators, and biomedical devices.

Nanomaterials and Nanotechnology Applications

The versatility of this compound extends to the realm of nanotechnology, where it can be used to create and modify functional nanostructures.

Incorporation into Functional Nanostructures

The synthesis of functional nanostructures often involves the self-assembly of molecular building blocks. Polymers derived from this compound, with their defined chemical structure and potential for tailored properties, could be designed to self-assemble into ordered nanostructures such as nanowires, nanorods, and thin films. These nanostructures could find applications in nanoelectronics and photonics.

Furthermore, the thioether group in this compound can act as a binding site for metallic nanoparticles. This property allows for the functionalization of nanoparticles, where a coating of molecules derived from this compound can be attached to the surface of nanoparticles. This surface modification can improve the stability and dispersibility of the nanoparticles and impart new functionalities.

Development of Sensing Applications

The electronic properties of conjugated polymers make them highly sensitive to their local environment. When exposed to certain chemical or physical stimuli, the conductivity or photoluminescence of these polymers can change in a measurable way. This principle is the basis for chemical sensors and biosensors.

Polymers synthesized from this compound, with their thioanisole units, could be particularly effective in sensing applications. The sulfur atom in the thioether group can interact with various analytes, including heavy metal ions and organic molecules. This interaction can induce a change in the polymer's electronic structure, leading to a detectable signal. The ability to tune the polymer's properties by co-polymerizing this compound with other monomers offers a pathway to create sensors with high selectivity and sensitivity for specific targets.

Potential Sensing ApplicationTarget AnalytePrinciple of Detection
Environmental MonitoringHeavy Metal Ions (e.g., Mercury, Lead)Coordination with sulfur atom affecting polymer conductivity or fluorescence.
Industrial Process ControlVolatile Organic Compounds (VOCs)Adsorption of VOCs onto the polymer film causing a change in resistance.
Biomedical DiagnosticsBiomarkersSpecific binding events on a functionalized polymer surface leading to a detectable signal.

Contribution to the Development of Smart Materials

Smart materials are materials that can respond to external stimuli, such as changes in temperature, light, pH, or an electric field, by altering their properties. Electroactive polymers are a prime example of smart materials. The development of novel polymers with tunable responsiveness is a key goal in this field.

The incorporation of this compound into polymer structures provides a route to new smart materials. The thioanisole group can be oxidized to sulfoxide (B87167) or sulfone, which would dramatically alter the electronic and physical properties of the polymer. This chemical modification could be used to switch the material's properties in a controlled manner. For instance, a polymer could be designed to change its color, conductivity, or shape in response to an oxidizing agent, opening up possibilities for applications in displays, memory devices, and self-healing materials. The responsiveness of these materials could be further enhanced by combining the thioanisole unit with other stimulus-responsive moieties within the same polymer chain.

Future Directions and Research Perspectives

Unexplored Synthetic Avenues for 2,5-Dibromothioanisole Analogs

The core structure of this compound presents a versatile scaffold for the synthesis of a wide array of analogs with potentially unique properties. While traditional cross-coupling reactions have been employed, future research will likely focus on more innovative and efficient synthetic strategies.

One promising direction is the exploration of domino reactions , which allow for the construction of complex molecules in a single step from simple starting materials, thereby improving synthetic efficiency. researchgate.net The development of novel palladium-catalyzed annulation reactions of aryl sulfides with alkynes is an example of a convergent approach that offers rapid access to diverse derivatives. researchgate.net Furthermore, the selective introduction of different halogen atoms at specific positions on the benzothiophene (B83047) core, derived from thioanisole (B89551) precursors, would be highly valuable for creating functional handles for subsequent metal-catalyzed cross-coupling reactions. researchgate.net

Another area of interest is the direct functionalization of the methyl group of thioanisole derivatives. A recently developed metal-free method for the C(sp³)–H bond azolation of thioanisoles opens up possibilities for creating nitrogen-functionalized analogs. rsc.org This approach, which likely proceeds through a nitrogen-centered radical process, is a significant addition to the limited methods available for methyl C(sp³)–H bond functionalization and could find use in synthesizing nitrogen-alkylated azoles. rsc.org

The synthesis of functionalized polyesters incorporating thioanisole moieties is also an emerging field. tandfonline.com Two primary strategies are being investigated: the post-polymerization modification of existing polymers and the polymerization of monomers that already contain the functional thioanisole group. tandfonline.com These approaches could lead to new materials with tailored properties, such as altered rates of hydrolysis, crystallinity, and hydrophilicity. tandfonline.com

Future synthetic explorations could focus on the following:

Multi-component reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to generate complex this compound analogs, which is known for its experimental simplicity and high atom economy. kit.edu

Photocatalysis: Utilizing visible light and photocatalysts like titanium dioxide to initiate novel carbon-carbon bond formation reactions, as demonstrated in the synthesis of thiochromenopyrroledione derivatives from thioanisole precursors. doshisha.ac.jp

Electrochemical Synthesis: Developing electrochemical methods for intramolecular cross-coupling reactions to create novel heterocyclic systems derived from thioanisoles, offering a reagent-free and environmentally friendly alternative. rsc.org

Advanced Mechanistic Insights into Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new, more efficient ones. Future research will likely employ a combination of advanced spectroscopic techniques and computational studies to elucidate the intricate details of these reactions.

In situ analysis techniques such as photoionization and photoelectron photoion coincidence spectroscopy are powerful tools for identifying and characterizing reactive intermediates like radicals, carbenes, and ketenes in real-time. rsc.org These methods can provide isomer-selective detection of elusive species, which is critical for understanding the pathways of complex catalytic reactions. rsc.org For instance, applying these techniques to the study of palladium- or nickel-catalyzed cross-coupling reactions of this compound could reveal the nature of the active catalytic species and the intermediates involved in the catalytic cycle.

Computational studies , particularly density functional theory (DFT) calculations, will continue to play a vital role in complementing experimental findings. rsc.org Theoretical calculations can provide detailed energy profiles of reaction pathways, helping to rationalize observed product distributions and predict the outcomes of new reactions. rsc.org For example, in nickel-catalyzed migratory Suzuki–Miyaura cross-coupling reactions, theoretical calculations have been used to determine that the chain-walking process occurs at a neutral nickel complex. nih.gov Similar computational approaches can be applied to understand the regioselectivity and reactivity of this compound in various transformations.

Key areas for future mechanistic investigations include:

Elucidating Catalytic Cycles: Detailed kinetic and spectroscopic studies to map out the complete catalytic cycles of cross-coupling reactions involving this compound. This includes identifying the resting state of the catalyst and the rate-determining step. nih.gov

Understanding Radical Processes: Investigating the role of radical intermediates in reactions such as the direct C-H functionalization of the methyl group. rsc.org Techniques like radical trapping experiments can provide evidence for the involvement of radical species. nih.gov

Probing Photodissociation Dynamics: Using techniques like picosecond time-resolved pump-probe spectroscopy to study the excited-state dynamics of thioanisole derivatives. researchgate.net This can provide fundamental insights into bond-breaking and formation processes. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug and Material Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules and materials. rsc.orgresearchgate.net For this compound and its derivatives, AI/ML can accelerate the identification of promising candidates for specific applications, such as pharmaceuticals and organic electronics.

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, unsynthesized compounds. nih.gov For example, AI can be used to predict the physicochemical properties (e.g., solubility, partition coefficient) of this compound analogs, which is crucial for drug development. mednexus.org In materials science, ML algorithms can predict properties like the charge transport mobility of organic semiconductors derived from thioanisole structures, guiding the design of materials with desired electronic characteristics. acs.org

Generative Models: Beyond prediction, AI can be used to generate novel molecular structures with optimized properties. nih.gov Generative adversarial networks (GANs) and other deep learning architectures can explore vast chemical spaces to propose new this compound derivatives that are likely to possess desired functionalities. researchgate.net This de novo design approach can significantly reduce the time and cost associated with traditional trial-and-error synthesis. rsc.org

The application of AI/ML in this field can be summarized in the following table:

Application AreaAI/ML TechniquePotential Impact on this compound Research
Drug Discovery Supervised Learning, Neural NetworksPrediction of bioactivity, toxicity, and pharmacokinetic properties of new analogs. mednexus.org
Material Science Regression Models, Deep LearningPrediction of electronic and optical properties for organic electronics. rsc.orgacs.org
Synthesis Planning Reinforcement Learning, Expert SystemsOptimization of reaction conditions and prediction of reaction outcomes.
De Novo Design Generative Adversarial Networks (GANs)Generation of novel molecular structures with desired properties. researchgate.net

The successful integration of AI/ML requires the generation of large, high-quality datasets. rsc.org Therefore, high-throughput synthesis and characterization of this compound derivatives will be essential to feed the data-hungry algorithms of machine learning.

Sustainable and Green Chemical Manufacturing of this compound and its Derivatives

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. rroij.com Future research on this compound will undoubtedly focus on creating more sustainable and environmentally benign synthetic routes.

Atom Economy: A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product. acs.org Synthetic methods with high atom economy, such as addition and cycloaddition reactions, will be favored over substitution and elimination reactions that generate stoichiometric byproducts. acs.org The development of catalytic reactions is central to achieving high atom economy. qut.edu.au

Use of Greener Solvents and Catalysts: The chemical industry is moving away from volatile and hazardous organic solvents. qut.edu.au Research into conducting reactions in greener solvents like water, supercritical CO2, or even solvent-free conditions will be crucial. qut.edu.au Furthermore, replacing precious metal catalysts (e.g., palladium) with catalysts based on more abundant and less toxic metals like iron is a major goal of sustainable chemistry. unibe.ch Recent breakthroughs in using sodium as a reagent and iron as a catalyst for cross-coupling reactions highlight a promising path forward. unibe.ch

Energy Efficiency: Future manufacturing processes will aim to be more energy-efficient by conducting reactions at ambient temperature and pressure whenever possible. qut.edu.au Photocatalytic and electrochemical methods, which can often be carried out under mild conditions, are attractive in this regard. doshisha.ac.jprsc.org

The following table outlines key strategies for the sustainable manufacturing of this compound and its derivatives:

Green Chemistry PrincipleStrategy for this compound Synthesis
Prevention Design syntheses with fewer steps and less waste. acs.org
Atom Economy Utilize addition and cycloaddition reactions; employ catalytic methods. acs.org
Less Hazardous Chemical Syntheses Avoid toxic reagents and intermediates. acs.org
Designing Safer Chemicals Design derivatives with reduced toxicity and environmental impact. acs.org
Safer Solvents and Auxiliaries Use water, supercritical fluids, or conduct reactions neat. qut.edu.au
Design for Energy Efficiency Employ methods that operate at ambient temperature and pressure (e.g., photocatalysis). qut.edu.au
Use of Renewable Feedstocks Explore bio-based starting materials where feasible. kit.edu
Catalysis Replace stoichiometric reagents with catalytic alternatives, focusing on earth-abundant metals. kit.eduqut.edu.au

By embracing these future directions, the scientific community can continue to expand the utility of this compound and its analogs while simultaneously advancing the broader goals of chemical science and sustainable development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dibromothioanisole in a laboratory setting?

  • Methodological Answer : Synthesis typically involves bromination of thioanisole derivatives under controlled conditions. A common approach is to use brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in anhydrous solvents (e.g., DMF or CCl4_4) with catalytic Lewis acids. Reaction parameters such as temperature (0–25°C) and stoichiometry must be optimized to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .
  • Safety Note : Ensure proper PPE (gloves, goggles, lab coat) and work in a fume hood due to bromine’s volatility and toxicity. Waste must be neutralized and disposed of as hazardous chemical waste .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C7H6Br2S\text{C}_7\text{H}_6\text{Br}_2\text{S}, MW 297.9 g/mol).
  • X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Storage : Keep in a cool, dry, and dark environment under inert gas (e.g., argon) to prevent degradation.
  • Exposure Mitigation : Use chemical-resistant gloves (nitrile) and avoid inhalation/contact with skin.
  • Emergency Procedures : In case of exposure, rinse thoroughly with water and seek medical attention. Safety Data Sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or solvent interactions. Conduct Hansen Solubility Parameter (HSP) analysis to quantify dispersion (δd\delta_d), polarity (δp\delta_p), and hydrogen-bonding (δh\delta_h) contributions. Compare experimental solubility (e.g., in DMSO, ethanol, hexane) with computational models (COSMO-RS) to identify outliers .

Q. What experimental designs are effective in optimizing regioselective bromination of thioanisole derivatives?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:

  • Variables : Reaction temperature, bromine equivalents, solvent polarity.
  • Response Surface Methodology (RSM) : Statistically analyze yield and selectivity.
  • Validation : Monitor reaction progress via TLC or in situ FTIR to detect intermediates .

Q. How do researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may stem from assay variability or compound stability. Implement:

  • Dose-Response Curves : Test across multiple concentrations (e.g., 1–100 µM) in replicate experiments.
  • Stability Studies : Assess degradation under assay conditions (pH, temperature) using HPLC.
  • Meta-Analysis : Compare data from peer-reviewed studies while controlling for experimental conditions (e.g., cell lines, incubation times) .

Q. What advanced techniques are used to study the electronic effects of bromine substituents in this compound?

  • Methodological Answer :

  • DFT Calculations : Model HOMO-LUMO gaps and charge distribution using Gaussian or ORCA software.
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials and electron-withdrawing effects of bromine .

Data Contradiction Analysis

Q. How should researchers interpret conflicting thermal stability data (e.g., melting points) for this compound?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform:

  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting point ranges.
  • Thermogravimetric Analysis (TGA) : Monitor mass loss due to decomposition.
  • Cross-Validation : Compare results with literature using identical instrumentation and heating rates .

Q. What statistical methods are recommended to reconcile contradictory results in catalytic applications of this compound?

  • Methodological Answer : Apply mixed-effects models to account for variables like catalyst loading, solvent, and substrate scope. Use bootstrapping or Bayesian inference to quantify uncertainty in reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromothioanisole
Reactant of Route 2
Reactant of Route 2
2,5-Dibromothioanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.